molecular formula C27H18N4Na2O9S2 B011176 Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate CAS No. 4553-89-3

Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate

Cat. No. B011176
CAS RN: 4553-89-3
M. Wt: 652.6 g/mol
InChI Key: TUQJHVRCALPCHU-QPRXZMCZSA-L
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Description

The study of disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate and similar compounds involves understanding the synthesis, structure, and properties of azo dyes and sulfonated polyaromatic compounds. These substances are of significant interest due to their application in various industries, including dyes, pigments, and functional materials.

Synthesis Analysis

Synthesis of complex azo compounds and sulfonated naphthalenes often involves multiple steps, including diazotization, coupling reactions, and sulfonation. The general approach might include the synthesis of diazonium salts from aromatic amines, followed by their coupling with naphthalene derivatives. Subsequent sulfonation introduces sulfonyl groups into the molecule, enhancing solubility and reactivity (Paventi, Chan, & Hay, 1996).

Molecular Structure Analysis

Molecular structure elucidation of such compounds typically employs spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy. These methods allow for the determination of functional groups, bonding patterns, and the overall molecular framework. The specific arrangement of azo and sulfonate groups within the compound influences its chemical behavior and properties (Guénin, Degache, Liquier, & Lecouvey, 2004).

Chemical Reactions and Properties

The presence of azo (–N=N–) and sulfonyl (–SO3H) groups in these compounds imparts unique reactivity, allowing for further chemical modifications. Azo groups can undergo reductive cleavage, while sulfonyl groups might participate in substitution reactions. These characteristics are crucial for customizing the molecule for specific applications (Bae, Miyatake, & Watanabe, 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are significantly influenced by the molecular structure. For example, the introduction of sulfonyl groups usually increases solubility in water, making these compounds suitable for aqueous applications. The degree of sulfonation and the spatial arrangement of functional groups can affect the compound's phase behavior and thermal properties (Paruch, Vyklický, Katz, Incarvito, & Rheingold, 2000).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity towards nucleophiles or electrophiles, and photostability, are key to understanding the compound's behavior in various environments. Azo compounds are known for their photochromic properties, changing color upon exposure to light, while sulfonate groups confer acidity and hydrophilicity, affecting the compound's interaction with biological systems and materials (Troev, Grozeva, & Borisov, 1981).

Scientific Research Applications

Application in Polymer Properties

Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate has been used in research focusing on the properties of sulfonated poly(arylene ether sulfone)s. These polymers, containing hydrophobic components of different sizes, were synthesized and studied for their ability to form tough and flexible membranes, with applications in fields like fuel cell technology (Bae, Miyatake, & Watanabe, 2009).

Spectroscopic and Magnetic Resonance Elucidation

Research has also been conducted on the structure of polymers derived from similar compounds, using spectroscopic and magnetic resonance techniques. This includes the study of polymer 9, resulting from the reaction of a related compound with bis(4-fluorophenyl)sulfone, illustrating the compound's utility in advanced material science (Paventi, Chan, & Hay, 1996).

Study of Hydrophobic Components in Polymers

In another study, the impact of hydrophobic components on sulfonated poly(arylene ether sulfone)s was analyzed. The research showed that small hydrophobic components induced higher proton conductivities and promoted the formation of water clusters, which is significant for applications in proton exchange membranes (Bae, Miyatake, & Watanabe, 2009).

Acidity and Stability Studies

The compound's derivatives have been studied for their acidity and stability constants, providing insights into their chemical properties and potential applications in analytical chemistry and other fields (Budesinsky, 1969).

Application in Fuel Cell Technology

Research on in situ crosslinkable sulfonated polyaromatic ionomers, relevant to proton exchange membrane fuel cells, has also been conducted. These studies highlight the material's potential in enhancing the performance and stability of fuel cells, a key area in sustainable energy technology (Wang, Chen, Xiao, & Meng, 2013).

Safety And Hazards

  • Brown HT has been classified as a long-term carcinogen . Its use in food products is regulated, and maximum allowable levels are established.

properties

IUPAC Name

disodium;4-[2-[3-(hydroxymethyl)-4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O9S2.2Na/c32-14-15-13-22(30-28-20-9-11-23(41(35,36)37)18-7-3-1-5-16(18)20)27(34)25(26(15)33)31-29-21-10-12-24(42(38,39)40)19-8-4-2-6-17(19)21;;/h1-13,28-29,32H,14H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQJHVRCALPCHU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=C(C(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O)CO.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N4Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate

CAS RN

4553-89-3
Record name Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Reactant of Route 2
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Reactant of Route 3
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Reactant of Route 4
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Reactant of Route 5
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Reactant of Route 6
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate

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